molecular formula C10H9BrN2O2 B1381744 Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate CAS No. 1260382-01-1

Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate

Cat. No.: B1381744
CAS No.: 1260382-01-1
M. Wt: 269.09 g/mol
InChI Key: LXNRSEDHQDLJLO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and a carboxylate ester group at the 6th position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of 4-amino-3-methyl-1H-indazole-6-carboxylate.

    Oxidation: Formation of 4-bromo-3-methyl-1H-indazole-6-carboxylic acid.

    Reduction: Formation of 4-bromo-3-methyl-1H-indazole-6-methanol.

Scientific Research Applications

Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with inflammatory mediators to reduce inflammation . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1H-indazole-6-carboxylate
  • Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate
  • 4-Bromo-1H-indole-6-carbonitrile

Uniqueness

Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate is unique due to the specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3rd position and the ester group at the 6th position can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-bromo-3-methyl-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-9-7(11)3-6(10(14)15-2)4-8(9)13-12-5/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNRSEDHQDLJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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